![molecular formula C15H15N5O2S B2787708 Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 868969-32-8](/img/structure/B2787708.png)
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
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Overview
Description
“Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Mechanism of Action
The mechanism of action of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is not fully understood. However, it has been suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that it may protect against oxidative stress and inflammation in the brain by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. In addition, it has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate in lab experiments is its potential to inhibit the activity of certain enzymes involved in cell proliferation and survival. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions that could be explored with regards to Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another potential direction is to investigate its potential use as a neuroprotective agent and its ability to protect against oxidative stress and inflammation in the brain. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves the reaction between 2-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol and methyl 2-bromo-3-oxobutanoate in the presence of a base. The reaction yields this compound as a white solid, which can be purified by recrystallization.
Scientific Research Applications
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. In addition, it has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
properties
IUPAC Name |
methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-11(15(21)22-2)23-13-7-6-12-17-18-14(20(12)19-13)10-5-4-8-16-9-10/h4-9,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDWVRPNBNWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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